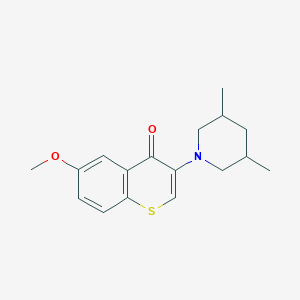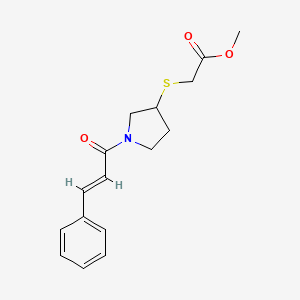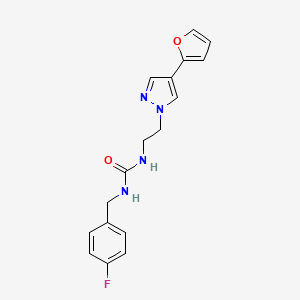
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its versatility and the range of reactions it can undergo . Piperidine derivatives have been found in a variety of pharmaceuticals and are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized using a variety of methods. For example, one common method involves the reaction of benzoyl chloride with dimethylpiperidine in the presence of a base such as triethylamine .Molecular Structure Analysis
The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The 3,5-dimethylpiperidin-1-yl moiety suggests the presence of two methyl groups on the 3rd and 5th carbon atoms of the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including those involving the nitrogen atom in the ring. For instance, they can act as bases in acid-base reactions, or as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, piperidine derivatives are generally soluble in organic solvents, and their boiling and melting points can vary widely depending on the specific substituents present .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one is related to a class of compounds synthesized for various biological applications. For instance, compounds with similar structural features have been investigated for their potential in treating Parkinson's disease by acting as selective adenosine hA2A receptor antagonists. These compounds have shown oral efficacy in rat models, highlighting their potential therapeutic benefits (Zhang et al., 2008).
Antimicrobial Properties
Compounds structurally related to 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one have also been synthesized and characterized for their antimicrobial activities. Research indicates that such compounds exhibit activity against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Prakash et al., 2013).
Antifungal Effects
The antifungal effects of compounds bearing structural similarities to 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one have been investigated. Studies show these compounds' efficacy against significant types of fungi, which could lead to the development of new antifungal agents (Jafar et al., 2017).
Intramolecular Cyclization Studies
Research into the intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea reveals insights into the synthetic pathways that could involve compounds like 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one. These studies contribute to understanding the chemical behavior and potential applications of such compounds in synthesizing more complex molecules (Kulakov et al., 2014).
Stereochemical Investigations
Stereochemical investigations into diastereoisomeric compounds related to 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one provide valuable insights into the configuration and preferred conformations of such molecules. This research aids in understanding the structural nuances that could influence the biological activity and synthesis of related compounds (Casy & Jeffery, 1972).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to induce changes in cellular processes such as cell proliferation, apoptosis, and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. Specific details about how these factors influence the action of this compound are currently unknown .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxythiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-12(2)9-18(8-11)15-10-21-16-5-4-13(20-3)7-14(16)17(15)19/h4-5,7,10-12H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVHUKMWIIOQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylpiperidin-1-yl)-6-methoxythiochromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)



![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)


![1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2930813.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)


![(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone](/img/structure/B2930822.png)